Bienvenue dans la boutique en ligne BenchChem!

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

Medicinal Chemistry Organic Synthesis Pre-formulation

3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6) is a heterocyclic organic salt comprising the free base 3-(methoxymethyl)azetidin-3-ol and trifluoroacetic acid. The free base, a 3-hydroxyazetidine derivative, has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol.

Molecular Formula C7H12F3NO4
Molecular Weight 231.171
CAS No. 1864058-29-6
Cat. No. B3014487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid
CAS1864058-29-6
Molecular FormulaC7H12F3NO4
Molecular Weight231.171
Structural Identifiers
SMILESCOCC1(CNC1)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H11NO2.C2HF3O2/c1-8-4-5(7)2-6-3-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
InChIKeyFUXWUIUKLQCVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid (CAS 1864058-29-6): Core Chemical Identity and Procurement-Relevant Specifications


3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid (CAS 1864058-29-6) is a heterocyclic organic salt comprising the free base 3-(methoxymethyl)azetidin-3-ol and trifluoroacetic acid [1]. The free base, a 3-hydroxyazetidine derivative, has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol [2]. The TFA salt form has the molecular formula C7H12F3NO4 and a molecular weight of 231.17 g/mol [1]. This compound is commercially available as a research chemical, typically at ≥95% purity, and is employed as a synthetic intermediate and building block in medicinal chemistry [3].

Why 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid (CAS 1864058-29-6) Cannot Be Replaced by Common In-Class Analogs


The 3-(methoxymethyl)azetidin-3-ol scaffold occupies a distinct property space relative to its closest structural analogs, including 3-hydroxyazetidine, 3-(methoxymethyl)azetidine, 3-(trifluoromethyl)azetidin-3-ol, 1-(azetidin-3-yl)azetidin-3-ol, and 3-(2-chlorophenyl)azetidin-3-ol [1]. The combination of a hydroxyl group and a methoxymethyl substituent at the 3-position of the azetidine ring confers a unique profile of hydrogen-bonding capacity, calculated lipophilicity (cLogP), and steric bulk that is not replicated by analogs with only a hydroxyl, a methoxymethyl, a trifluoromethyl, or an aryl substituent [2]. Furthermore, the TFA salt form is specifically engineered to enhance solubility and handling in synthetic workflows, a property that the free base alone may not possess . Therefore, generic substitution with a similar azetidine derivative is likely to alter key physicochemical parameters, impacting solubility, reactivity, and biological performance in structure-activity relationship (SAR) studies [3]. The quantitative evidence below substantiates these differential points.

Quantitative Differentiation of 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid (CAS 1864058-29-6) Against Key Analogs


Solubility Enhancement via TFA Salt Formulation: A Critical Advantage for Synthetic Workflows

The trifluoroacetic acid (TFA) salt of 3-(methoxymethyl)azetidin-3-ol is specifically designed to overcome the limited solubility of the free base in common organic solvents. The TFA salt is reported to be soluble in polar aprotic solvents like DMF and DMSO, which are critical for peptide coupling and other common reactions in medicinal chemistry . In contrast, the free base, 3-(methoxymethyl)azetidin-3-ol, has not been demonstrated to possess this enhanced solubility profile without the TFA counterion.

Medicinal Chemistry Organic Synthesis Pre-formulation

Lipophilicity and Polar Surface Area: A Balanced Profile for Blood-Brain Barrier Penetration Potential

The calculated properties of 3-(methoxymethyl)azetidin-3-ol indicate a profile potentially favorable for CNS penetration compared to more polar analogs. The free base has a computed XLogP3-AA of -0.3 and a topological polar surface area (TPSA) of 21.3 Ų [1]. In contrast, the simpler analog 3-hydroxyazetidine has a higher TPSA (41.1 Ų) and is considerably more polar, which would likely limit its passive diffusion across the blood-brain barrier. The methoxymethyl group contributes to a higher lipophilicity (lower polarity) while maintaining a moderate TPSA, a combination often associated with improved CNS permeability.

CNS Drug Discovery Physicochemical Property Analysis Medicinal Chemistry

Hydrogen Bond Donor Count and Acceptor Capacity: A Dual Interaction Profile for Target Engagement

The 3-(methoxymethyl)azetidin-3-ol scaffold presents a unique hydrogen-bonding signature compared to related azetidine derivatives. It possesses 1 hydrogen bond donor (the hydroxyl group) and 2 hydrogen bond acceptors (the nitrogen and the oxygen of the methoxymethyl group) [1]. This differs from 3-(methoxymethyl)azetidine, which lacks a hydroxyl donor, and 3-(trifluoromethyl)azetidin-3-ol, which also has a hydroxyl donor but a different acceptor pattern and lipophilicity. This specific donor-acceptor arrangement is a key feature in fragment-based drug design, where the ability to form a defined network of directional interactions is critical for high-affinity binding and selectivity.

Fragment-Based Drug Discovery Structure-Based Drug Design Medicinal Chemistry

Conformational Restraint and Metabolic Stability Advantage Over Larger Heterocycles

The rigid azetidine scaffold, common to all compounds in this class, provides a well-documented advantage in metabolic stability compared to more flexible, larger heterocycles like piperidines or pyrrolidines [1]. This is a class-level inference that applies to 3-(methoxymethyl)azetidin-3-ol as a member of the azetidine family. The four-membered ring restricts rotational freedom, reducing the number of accessible conformations and potentially decreasing the rate of metabolic degradation by cytochrome P450 enzymes. This property is a key reason for the increasing use of azetidines as bioisosteres in drug discovery programs.

Metabolic Stability Conformational Analysis Drug Metabolism

Primary Research and Industrial Applications for 3-(Methoxymethyl)azetidin-3-ol Trifluoroacetic Acid (CAS 1864058-29-6) Driven by Evidence


Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

The compound's balanced hydrogen-bonding profile (1 HBD, 2 HBA) and moderate lipophilicity make it an excellent fragment for screening against a range of targets, particularly in CNS and oncology programs. Its calculated XLogP of -0.3 and low TPSA (21.3 Ų) [1] support its potential for blood-brain barrier penetration, positioning it as a strategic starting point for CNS drug discovery campaigns. The TFA salt form ensures solubility in DMF and DMSO , which is essential for high-throughput screening and subsequent medicinal chemistry elaboration.

Synthesis of Conformationally Restricted Peptidomimetics and Enzyme Inhibitors

The rigid azetidine scaffold imparts metabolic stability to peptide mimetics and inhibitors [1]. The 3-(methoxymethyl)azetidin-3-ol core can be incorporated into protease inhibitors, kinase inhibitors, and GPCR modulators to restrict conformational freedom and improve pharmacokinetic properties. The hydroxyl group offers a direct handle for further functionalization, such as esterification or etherification, while the methoxymethyl group modulates lipophilicity without introducing a bulky, metabolically labile group.

Development of CNS-Active Therapeutics

Based on its computed physicochemical properties (XLogP3-AA of -0.3 and TPSA of 21.3 Ų) [1], the compound is a strong candidate for incorporation into central nervous system (CNS) drug candidates. The property profile aligns with established criteria for CNS penetration (MW < 400, TPSA < 70 Ų, logP 1-4), suggesting the potential for passive diffusion across the blood-brain barrier. This makes the compound a valuable building block for medicinal chemists targeting neurological and psychiatric disorders.

Kinase and GPCR Modulator Scaffold Elaboration

Azetidine derivatives have a proven track record as key motifs in kinase inhibitors and GPCR modulators [1]. The 3-(methoxymethyl)azetidin-3-ol scaffold, with its unique combination of hydrogen bond donors/acceptors and moderate lipophilicity, can be readily elaborated to target specific kinase ATP-binding pockets or GPCR allosteric sites. Its TFA salt form facilitates its use in multi-step synthetic sequences required for generating focused libraries of potential drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.